

Tenacissoside G: A Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: Tenacissoside G

Cat. No.: B588988

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Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of *Marsdenia tenacissima*, a plant used in traditional medicine. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of **Tenacissoside G**, with a focus on its potential as a modulator of multidrug resistance in cancer.

Chemical Structure and Properties

Tenacissoside G is a complex glycoside with a pregnane-type steroidal aglycone. The sugar moieties are attached to the C-3 position of the steroid nucleus.

Chemical Structure:


 Chemical structure of Tenacissoside G

Figure 1: Chemical structure of **Tenacissoside G**.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₄₂ H ₆₄ O ₁₄	[1][2]
Molecular Weight	792.95 g/mol	[1][3]
Appearance	White powder	[2]
Purity	≥98%	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]
CAS Number	191729-43-8	[3]

Isolation and Purification

While detailed, step-by-step protocols for the isolation of **Tenacissoside G** are not extensively published, the general procedure involves solvent extraction of the dried stems of *Marsdenia tenacissima* followed by various chromatographic techniques.

General Experimental Protocol:

- **Extraction:** The dried and powdered stems of *Marsdenia tenacissima* are typically extracted with a solvent such as chloroform or ethanol.
- **Fractionation:** The crude extract is then subjected to fractionation using different solvents of increasing polarity.
- **Chromatographic Separation:** The fraction containing C21 steroids is further purified using a combination of chromatographic methods. These may include:
 - Silica gel column chromatography
 - Sephadex LH-20 column chromatography
 - Preparative High-Performance Liquid Chromatography (PHPLC)

The fractions are monitored by Thin-Layer Chromatography (TLC) to identify and isolate the pure compound. The structure of the isolated **Tenacissoside G** is then confirmed by

spectroscopic methods.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data with complete assignments for **Tenacissoside G** are not readily available in the public domain. However, its structure has been elucidated using these techniques in combination with mass spectrometry.

Mass Spectrometry Data:

Quantitative analysis of **Tenacissoside G** is often performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the key parameters for its detection.

Parameter	Value	Reference
Ionization Mode	ESI Positive	[4]
Monitored Reaction (MRM)	m/z 815.5 → 755.5	[4]
Cone Voltage	96 V	[4]
Collision Voltage	26 V	[4]

Biological Activity and Signaling Pathway

Tenacissoside G has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp).[1][3] Specifically, it has been demonstrated to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[5]

Experimental Protocol for Assessing Paclitaxel Resistance Reversal (General Overview):

- Cell Culture: Paclitaxel-resistant ovarian cancer cells (e.g., A2780/T) are cultured.
- Cytotoxicity Assay (CCK-8): Cells are treated with varying concentrations of paclitaxel in the presence or absence of **Tenacissoside G** to determine the reversal of resistance.
- Apoptosis Assays: Apoptosis is assessed using methods such as Hoechst 33342 staining and flow cytometry.

- Migration Assay: The effect on cell migration is evaluated using a wound-healing assay.
- Western Blot and RT-PCR: The expression levels of proteins and mRNA in the Src/PTN/P-gp signaling pathway are determined to elucidate the mechanism of action.[5]

Signaling Pathway Diagram:

The following diagram illustrates the proposed mechanism by which **Tenacissoside G** reverses paclitaxel resistance.

Tenacissoside G inhibits Src phosphorylation, downregulating PTN and P-gp.

Conclusion

Tenacissoside G is a promising natural product with a well-defined chemical structure and significant biological activity. Its ability to reverse multidrug resistance in cancer cells by targeting the Src/PTN/P-gp signaling pathway makes it a valuable lead compound for further investigation in drug development programs aimed at overcoming chemotherapy resistance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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